molecular formula C13H16BNO5 B1442676 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1184259-08-2

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1442676
CAS No.: 1184259-08-2
M. Wt: 277.08 g/mol
InChI Key: PQSNQQFRGFGLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H16BNO5 and its molecular weight is 277.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors and kinases, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and inflammation . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by reductases, which convert the nitro group to an amino group, and by oxidases, which can further modify the aldehyde moiety . These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular contexts .

Properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSNQQFRGFGLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.